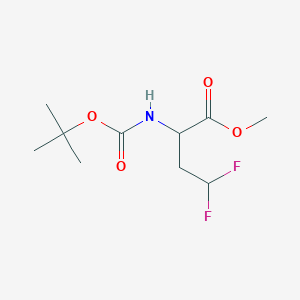
Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms on the butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of fluorine atoms. One common method involves the reaction of a suitable precursor with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The fluorination step can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems have been developed for the efficient introduction of the tert-butoxycarbonyl group into various organic compounds, providing a sustainable and scalable method for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products:
Substitution: Products with nucleophiles replacing the fluorine atoms.
Reduction: Alcohol derivatives.
Deprotection: Amino acid derivatives without the Boc group.
Aplicaciones Científicas De Investigación
Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in enzymatic studies, it may act as a substrate or inhibitor, interacting with active sites and influencing enzyme activity. The presence of the Boc group and fluorine atoms can affect its binding affinity and reactivity, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in structure but with a hydroxy and phenyl group instead of fluorine atoms.
Boc-Dap-OH: Contains a Boc-protected amino group but differs in the backbone structure.
Uniqueness: Methyl 2-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical properties and reactivity compared to other Boc-protected amino acid derivatives. This makes it particularly useful in fluorine chemistry and for applications requiring specific electronic and steric effects.
Propiedades
Fórmula molecular |
C10H17F2NO4 |
|---|---|
Peso molecular |
253.24 g/mol |
Nombre IUPAC |
methyl 4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(15)13-6(5-7(11)12)8(14)16-4/h6-7H,5H2,1-4H3,(H,13,15) |
Clave InChI |
SRJNSQAUCPDXSN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC(F)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















